molecular formula C10H14N5O10PS B1198388 Adenosine-5'-phosphosulfate CAS No. 485-84-7

Adenosine-5'-phosphosulfate

Cat. No.: B1198388
CAS No.: 485-84-7
M. Wt: 427.29 g/mol
InChI Key: IRLPACMLTUPBCL-KQYNXXCUSA-N
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Description

Adenosine 5’-phosphosulfate is a sulfur-containing compound that plays a crucial role in the biological sulfur cycle. It is an intermediate in the reduction of sulfate to sulfite, which is a key step in the biosynthesis of cysteine and other sulfur-containing biomolecules. This compound is essential for various cellular processes, including cell signaling, redox homeostasis, and metabolic regulation .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-phosphosulfate undergoes several types of chemical reactions, including reduction, hydrolysis, and substitution. The reduction of adenosine 5’-phosphosulfate to sulfite is catalyzed by adenosine 5’-phosphosulfate reductase . This reaction is a key step in the assimilatory sulfate reduction pathway.

Common Reagents and Conditions:

Major Products: The major products formed from the reduction of adenosine 5’-phosphosulfate are sulfite and adenosine monophosphate . These products are further utilized in various metabolic pathways, including the biosynthesis of cysteine and other sulfur-containing compounds.

Mechanism of Action

Adenosine 5’-phosphosulfate exerts its effects through its role as an intermediate in the sulfur assimilation pathway. The compound is first formed by the action of adenosine triphosphate sulfurylase on sulfate ions. It is then reduced to sulfite by adenosine 5’-phosphosulfate reductase, with the electrons provided by glutathione . The sulfite is subsequently reduced to sulfide by ferredoxin-dependent sulfite reductase . This pathway is crucial for the biosynthesis of cysteine and other sulfur-containing biomolecules.

Properties

CAS No.

485-84-7

Molecular Formula

C10H14N5O10PS

Molecular Weight

427.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfo hydrogen phosphate

InChI

InChI=1S/C10H14N5O10PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

IRLPACMLTUPBCL-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N

485-84-7

physical_description

Solid

Synonyms

5'-Phosphosulfate, Adenosine
Adenosine 5' Phosphosulfate
Adenosine 5'-Phosphosulfate
Adenosine Phosphosulfate
Adenylyl Sulfate
Phospho Adenylsulfate
Phospho-Adenylsulfate
Phosphosulfate, Adenosine
Sulfate, Adenylyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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